4-Chlorophenyl 1-naphthalenesulfonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H11ClO3S |
|---|---|
Molecular Weight |
318.771 |
IUPAC Name |
(4-chlorophenyl) naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H11ClO3S/c17-13-8-10-14(11-9-13)20-21(18,19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
InChI Key |
AFRHRBSHQLJWES-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Precursors of 4 Chlorophenyl 1 Naphthalenesulfonate
Established Synthetic Pathways for 4-Chlorophenyl 1-naphthalenesulfonate
The formation of this compound primarily involves the creation of a sulfonate ester linkage between a naphthalene (B1677914) sulfonic acid derivative and a substituted phenol. This can be achieved through several synthetic strategies.
Condensation Reactions Involving 1-Naphthalenesulfonyl Chloride and 4-Chlorophenol (B41353)
The most direct and widely employed method for the synthesis of aryl sulfonates is the condensation reaction between a sulfonyl chloride and a phenol. In the case of this compound, this involves the reaction of 1-naphthalenesulfonyl chloride with 4-chlorophenol. This reaction, often referred to as sulfonylation, proceeds via a nucleophilic attack of the hydroxyl group of 4-chlorophenol on the electrophilic sulfur atom of 1-naphthalenesulfonyl chloride.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. Common bases used for this purpose include pyridine, triethylamine (B128534), or an aqueous solution of a hydroxide (B78521) salt. The choice of solvent is crucial and often includes aprotic solvents like dichloromethane (B109758), chloroform (B151607), or diethyl ether to facilitate the reaction and subsequent workup. The general reaction scheme is as follows:
Reaction Scheme:
While specific yield data for this exact reaction is not extensively documented in readily available literature, analogous reactions for the synthesis of other aryl sulfonates suggest that good to excellent yields can be achieved under optimized conditions. acs.org
Exploration of Alternative Esterification Routes for this compound
Beyond the standard sulfonyl chloride-phenol condensation, other esterification methods could theoretically be employed for the synthesis of this compound. One such alternative involves the use of a dehydrating agent or a coupling agent to facilitate the direct esterification of 1-naphthalenesulfonic acid with 4-chlorophenol. However, this approach is generally less common for sulfonate esters compared to the sulfonyl chloride route due to the lower reactivity of the sulfonic acid.
Another potential route could involve a transesterification reaction, where a different alkyl or aryl 1-naphthalenesulfonate is reacted with 4-chlorophenol in the presence of a suitable catalyst. The feasibility and efficiency of such a method would depend on the relative reactivity of the starting ester and the desired product, as well as the ability to shift the reaction equilibrium towards the formation of this compound.
Phase-transfer catalysis represents another viable alternative for the esterification of phenols with acid chlorides. nist.gov This method utilizes a phase-transfer catalyst to facilitate the reaction between the water-soluble phenoxide (formed by deprotonating 4-chlorophenol with a base) and the organic-soluble 1-naphthalenesulfonyl chloride. This technique can lead to high yields and simplified product isolation. nist.gov
Optimization of Reaction Conditions and Catalyst Systems for this compound Synthesis
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters to consider include:
Temperature: The reaction is often carried out at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also lead to the formation of undesired byproducts.
Solvent: The choice of solvent can significantly impact the reaction rate and yield. A solvent that can dissolve both reactants and facilitate the interaction between them is ideal. Dichloromethane and chloroform are commonly used.
Base: The selection of the base is critical. Pyridine can act as both a base and a catalyst, while tertiary amines like triethylamine are also effective. The stoichiometry of the base should be carefully controlled.
Catalyst: While the reaction can proceed without a catalyst, certain Lewis acids or other catalytic systems could potentially enhance the reaction rate, particularly for less reactive substrates.
Recent advancements in synthetic methodologies have explored the use of microwave-assisted synthesis for similar reactions, which can significantly reduce reaction times and improve yields. nih.govacs.org For instance, in the synthesis of related sulfonamides, microwave irradiation has been shown to be highly effective. nih.govacs.org
Synthesis and Characterization of Key Precursors
The successful synthesis of this compound is contingent upon the availability and purity of its precursors, namely 1-naphthalenesulfonyl chloride and 4-chlorophenol.
Synthetic Approaches to 1-Naphthalenesulfonyl Chloride
1-Naphthalenesulfonyl chloride is a commercially available reagent but can also be synthesized in the laboratory. A common method for its preparation involves the chlorosulfonation of naphthalene using chlorosulfonic acid. This reaction needs to be carefully controlled to avoid the formation of disubstituted products.
Alternatively, it can be prepared from sodium naphthalene-1-sulfonate (B229774) by reacting it with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. A patented method describes the synthesis of 2-naphthalenesulfonyl chloride from sodium naphthalene-2-sulfonate (B94788) and thionyl chloride in the presence of a phase-transfer catalyst, a technique that could be adapted for the 1-isomer. google.com
Table 1: Physical and Chemical Properties of 1-Naphthalenesulfonyl Chloride
| Property | Value | Reference |
| CAS Number | 85-46-1 | nih.govgoogle.com |
| Molecular Formula | C₁₀H₇ClO₂S | nih.govgoogle.com |
| Molecular Weight | 226.68 g/mol | nih.govgoogle.com |
| Melting Point | 64-67 °C | nih.gov |
| Boiling Point | 194-195 °C at 13 mmHg | nih.gov |
| Appearance | White to yellow crystalline solid |
Purification and Characterization of 4-Chlorophenol
4-Chlorophenol is a widely used industrial chemical and is readily available. However, for high-purity applications such as in the synthesis of specific organic compounds, further purification may be necessary. Common impurities include other chlorophenol isomers (e.g., 2-chlorophenol (B165306) and 2,4-dichlorophenol) and unreacted phenol.
Purification methods for 4-chlorophenol include recrystallization, distillation, and more advanced techniques like stripping crystallization. Stripping crystallization, which combines melt crystallization and vaporization, has been shown to be an effective method for purifying p-chlorophenol from its isomers. orgsyn.org
The purity of 4-chlorophenol can be assessed using various analytical techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its identity can be confirmed by spectroscopic methods such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.
Table 2: Physical and Chemical Properties of 4-Chlorophenol
| Property | Value | Reference |
| CAS Number | 106-48-9 | |
| Molecular Formula | C₆H₅ClO | |
| Molecular Weight | 128.56 g/mol | |
| Melting Point | 42-44 °C | |
| Boiling Point | 220 °C | |
| Appearance | White to off-white crystalline solid |
Sustainable and Green Chemistry Methodologies in this compound Synthesis
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. For the synthesis of this compound, several areas can be optimized to reduce environmental impact.
Greener approaches focus on reducing hazardous substances, improving atom economy, and increasing energy efficiency. One strategy involves replacing traditional hazardous reagents. For instance, the use of phosphorus oxychloride or thionyl chloride in preparing the sulfonyl chloride precursor generates significant acidic waste. prepchem.comresearchgate.net Alternative, greener methods for sulfonate ester synthesis are being explored, such as the iodine-induced reaction of sodium sulfinates with phenols or the use of copper sulfate (B86663) as an environmentally benign sulfonation reagent source. researchgate.net
Another key area is the use of catalysts to improve reaction efficiency under milder conditions. Indium and ytterbium(III) trifluoromethanesulfonate (B1224126) have been shown to catalyze the sulfonylation of alcohols, potentially reducing reaction times and energy input. organic-chemistry.org Visible-light-induced synthesis is also an emerging green method that can proceed under mild conditions, using light as an energy source to drive the reaction. nih.gov
The choice of solvent is also critical. Traditional solvents like dichloromethane are effective but pose environmental and health risks. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. prepchem.com For example, ball milling has been used for the solvent-free synthesis of related heterocyclic compounds, demonstrating a potential pathway to eliminate solvent waste. prepchem.com
Table 4: Comparison of Traditional vs. Green Synthetic Approaches
| Principle | Traditional Method | Greener Alternative | Reference |
|---|---|---|---|
| Reagents | Phosphorus oxychloride, Sulfuryl chloride | Iodine-induced coupling, Copper catalysts, Visible-light photocatalysis | researchgate.netnih.gov |
| Catalysis | Often stoichiometric base (e.g., pyridine) | Indium or Ytterbium catalysts | organic-chemistry.org |
| Solvents | Dichloromethane, Chloroform | Water, Ethanol, or solvent-free (e.g., ball milling) | eurjchem.comprepchem.com |
| Energy | Heating required for precursor synthesis | Room temperature or visible-light induced reactions | prepchem.comnih.gov |
Considerations for Scalable Synthesis and Process Chemistry of this compound
Translating a laboratory-scale synthesis to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and economic viability.
A primary concern in scaling up the synthesis of this compound is managing the reaction exothermicity. The reaction of sulfonyl chlorides with phenols can release significant heat, necessitating efficient cooling and temperature control systems to prevent runaway reactions. The handling of corrosive and hazardous materials like phosphorus oxychloride, chlorosulfonic acid, and the generated hydrogen chloride gas requires specialized equipment and safety protocols. orgsyn.org
Process optimization is key to maximizing yield and minimizing waste. This includes determining the optimal reactant ratios, addition rates, and reaction times. For the Schotten-Baumann reaction, efficient mixing is crucial in a two-phase system to ensure effective mass transfer between the organic and aqueous phases. wikipedia.org The development of continuous flow processes, as opposed to traditional batch processing, can offer significant advantages in terms of safety, consistency, and throughput for reactions like the Schotten-Baumann. jk-sci.com
Downstream processing, including product isolation and purification, is another critical aspect. On a large scale, methods like filtration and recrystallization are preferred over chromatography due to cost and complexity. The choice of crystallization solvent must be carefully selected to ensure high purity and yield while also considering safety and environmental regulations. A detailed understanding of sulfonate ester formation and stability is crucial, as studies have shown that these esters cannot form if any acid present is neutralized by even a slight excess of base, a key control parameter in a large-scale process. acs.orgenovatia.com
Table 5: Key Considerations for Scalable Synthesis
| Factor | Consideration | Implication for Process Chemistry |
|---|---|---|
| Thermodynamics | Exothermic nature of sulfonylation | Requires robust cooling and temperature monitoring. |
| Reagent Handling | Corrosive and hazardous precursors (e.g., POCl₃, SO₂Cl₂) | Use of specialized, corrosion-resistant reactors and scrubbers for off-gases. |
| Mixing | Efficiency in biphasic systems | High-torque agitation is needed to maximize interfacial area and reaction rate. |
| Process Type | Batch vs. Continuous | Continuous flow reactors can improve safety, control, and efficiency. jk-sci.com |
| Purification | Removal of byproducts and unreacted starting materials | Focus on scalable methods like crystallization over chromatography. |
| Process Control | pH and temperature monitoring | Crucial for ensuring complete reaction and preventing byproduct formation. acs.org |
Reactivity Profiles and Mechanistic Investigations of 4 Chlorophenyl 1 Naphthalenesulfonate
Nucleophilic Substitution Reactions at the Sulfonyl Center of 4-Chlorophenyl 1-naphthalenesulfonate
The sulfur atom in the sulfonate ester group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the compound's role in various chemical transformations. The mechanism of these substitution reactions, whether a concerted SN2-like process or a stepwise addition-elimination pathway, is influenced by the nature of the nucleophile, the solvent, and the leaving group.
The solvolysis and hydrolysis of aryl sulfonate esters, including this compound, involve the cleavage of the sulfur-oxygen bond of the leaving group. These reactions can proceed through different mechanistic pathways depending on the reaction conditions.
In neutral or acidic media, the hydrolysis is often a solvolysis reaction where a solvent molecule, such as water, acts as the nucleophile. Studies on analogous aromatic sulfonyl chlorides suggest that this reaction typically proceeds via an SN2-like mechanism. rsc.org For 5-dimethylamino-naphthalene-1-sulfonyl chloride, a structurally related compound, solvolysis rates in various solvents were well-correlated with an SN2 pathway. researchgate.net This suggests that the solvolysis of this compound likely involves a single transition state where the nucleophilic attack of water and the departure of the 4-chlorophenoxide leaving group are concerted. The reaction would be influenced by both the nucleophilicity and the ionizing power of the solvent. researchgate.net
Under alkaline conditions, the hydrolysis mechanism can be more complex. For aryl benzenesulfonates, evidence suggests a shift from a concerted to a stepwise mechanism involving a pentacoordinate intermediate as the leaving group becomes poorer (i.e., its conjugate acid has a higher pKa). researchgate.net Given that 4-chlorophenol (B41353) is a moderately acidic phenol, the hydrolysis of this compound with a strong nucleophile like hydroxide (B78521) could proceed through such a two-step addition-elimination mechanism. researchgate.netnih.gov This pathway involves the initial formation of a transient pentacoordinate sulfurane intermediate, which then expels the 4-chlorophenoxide anion to yield the final products. nih.gov
The rate of hydrolysis is significantly influenced by the substituents on the phenyl ring of the leaving group. Electron-withdrawing groups, such as the chlorine atom in the 4-position, stabilize the departing phenoxide anion, making it a better leaving group and thus accelerating the rate of hydrolysis compared to unsubstituted phenyl naphthalenesulfonate.
Table 1: Illustrative Rate Data for Hydrolysis of Related Sulfonyl Derivatives This table presents representative data from analogous compounds to illustrate the principles of sulfonyl group reactivity.
| Compound | Reaction Condition | Relative Rate | Proposed Mechanism |
|---|---|---|---|
| Benzenesulfonyl chloride | Neutral water | 1 | SN2-like |
| p-Nitrobenzenesulfonyl chloride | Neutral water | ~10 | SN2-like |
| Benzenesulfonyl chloride | Alkaline (NaOH) | 1 | SN2-like |
Data inferred from studies on benzenesulfonyl chlorides. rsc.org
This compound is expected to react with a variety of strong nucleophiles, leading to the displacement of the 4-chlorophenoxide group. These reactions are fundamental in organic synthesis for the formation of new bonds to sulfur.
Amines: The reaction with primary or secondary amines (amination) would yield the corresponding naphthalenesulfonamides. This transformation is a standard method for synthesizing sulfonamides. The reaction of aryl triflates, which are analogous to sulfonate esters, with secondary amines has been shown to proceed readily, sometimes even at room temperature when the aryl ring is activated by electron-withdrawing groups. researchgate.net Given the electrophilicity of the sulfonyl center in this compound, a similar reaction with amines is anticipated to be efficient. The use of a base may be required to neutralize the protonated amine formed during the reaction. libretexts.org
Alkoxides and Thiolates: Alkoxides (RO⁻) and thiolates (RS⁻) are potent nucleophiles that readily attack sulfonyl centers. Reaction with an alkoxide would produce a new sulfonate ester, while reaction with a thiolate would yield a thiosulfonate ester. These reactions are driven by the high nucleophilicity of these anions and the excellent leaving group ability of the 4-chlorophenoxide.
The general order of reactivity for these nucleophiles in SN2-type reactions is typically RS⁻ > RO⁻ > R₂NH > RNH₂. The reaction kinetics are expected to be second-order, dependent on the concentrations of both the sulfonate ester and the nucleophile.
The utility of sulfonate esters in organic synthesis is often tied to their function as excellent leaving groups in nucleophilic substitution reactions at the carbon atom to which the sulfonyloxy group is attached (i.e., if the naphthalene (B1677914) were attached to an alkyl chain). However, in the context of this compound, the focus is on the reactivity at the sulfur center or the aromatic rings. When considering reactions at the sulfonyl sulfur, the 4-chlorophenoxide is the leaving group.
The stability of the leaving group is a critical factor in determining the rate of a nucleophilic substitution reaction. libretexts.org Good leaving groups are the conjugate bases of strong acids. khanacademy.org The pKa of 4-chlorophenol is approximately 9.4, making the 4-chlorophenoxide a moderately weak base and thus a competent leaving group. Its stability is enhanced by the electron-withdrawing effect of the chlorine atom, which helps to delocalize the negative charge on the oxygen atom.
In comparison to other common sulfonate leaving groups like tosylate or mesylate, the reactivity can be modulated by the electronic properties of the aryloxy moiety. rsc.org The 4-chlorophenoxide is a better leaving group than phenoxide itself but generally less effective than a 4-nitrophenoxide, which benefits from stronger electron withdrawal and resonance stabilization. Aryl sulfonate esters are recognized as versatile alternatives to aryl halides in cross-coupling reactions, underscoring their effectiveness as leaving groups. researchgate.net
Reactions Involving the Naphthalene Moiety of this compound
The naphthalene ring system of this compound is aromatic and can undergo reactions typical of polycyclic aromatic hydrocarbons, most notably electrophilic aromatic substitution. The 1-sulfonyloxy substituent plays a crucial role in directing the regiochemical outcome of these reactions.
Electrophilic aromatic substitution (EAS) on a naphthalene ring is generally faster than on benzene. The position of attack is governed by the stability of the resulting carbocation intermediate (the arenium ion or σ-complex). youtube.comlibretexts.org For a 1-substituted naphthalene, electrophilic attack is strongly directed by the nature of the substituent.
The -OSO₂Ar group is an oxygen-linked substituent and, like other alkoxy or hydroxy groups, is considered an ortho, para-director. In the context of the naphthalene ring, this translates to directing incoming electrophiles primarily to the C4 (para) position and the C2 (ortho) position. However, due to steric hindrance from the bulky sulfonate group and the peri-hydrogen at C8, attack at the C2 position is generally disfavored. Therefore, electrophilic substitution is most likely to occur at the C4 position. Attack on the unsubstituted ring is also possible, with the C5 and C7 positions being the most favorable sites. wordpress.com
Common EAS reactions that could be performed on the naphthalene core include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group, likely at the C4 position, to yield 4-nitro-1-(4-chlorophenylsulfonyloxy)naphthalene. pearson.com
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in halogenation, again, preferentially at the C4 position.
Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst would also be directed to the C4 position. pearson.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-Substituted Naphthalene This table illustrates the general directing effects on the naphthalene ring.
| Electrophile (E⁺) | 1-Substituent | Major Product(s) |
|---|---|---|
| NO₂⁺ | -OH (activating) | 4-Nitro, 2-Nitro |
| Br⁺ | -CH₃ (activating) | 4-Bromo |
| SO₃ | -H | 1-Sulfonic acid (kinetic), 2-Sulfonic acid (thermodynamic) |
Information compiled from general principles of electrophilic aromatic substitution on naphthalene derivatives. wordpress.compearson.com
Beyond classical electrophilic substitution, modern synthetic methods allow for the highly regioselective functionalization of naphthalene derivatives through C-H activation strategies. nih.gov These methods often employ transition-metal catalysts and a directing group on the substrate to achieve selectivity that is complementary to traditional EAS reactions.
The sulfonyloxy group at the C1 position of this compound can potentially serve as a directing group in such transformations. While less common than other directing groups like amides or carboxylic acids, oxygen-containing functionalities can direct metallation to the ortho position. In this case, this would correspond to the C8 (peri) position or the C2 position. Palladium-catalyzed C-H functionalization, for example, could potentially be used to introduce aryl, alkyl, or other functional groups at these positions, providing access to polysubstituted naphthalene structures that are difficult to synthesize via other routes. researchgate.net The specific regioselectivity would depend heavily on the catalyst system, ligands, and reaction conditions employed. nih.govresearchgate.net
Reactions Involving the 4-Chlorophenyl Moiety of this compound
The 4-chlorophenyl group is a key reactive site in the molecule, primarily due to the presence of the chlorine atom, which can participate in various substitution and coupling reactions.
The chlorine atom on the phenyl ring is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SNA r) is a more prominent reaction pathway, especially when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the naphthalenesulfonate group is electron-withdrawing, which would activate the chlorophenyl ring towards nucleophilic attack.
The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, the chloride ion). wikipedia.org The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, stabilizes this intermediate and thus facilitates the reaction. masterorganicchemistry.com For instance, the reaction of 2,4-dinitrochlorobenzene with a nucleophile proceeds via this mechanism. wikipedia.org
In a related context, directed nucleophilic aromatic substitution reactions have been developed where a directing group on the substrate ensures high regioselectivity. For example, ortho-iodobenzamides have been shown to undergo ortho-specific nucleophilic substitution with amines in the presence of pyridine. rsc.org While not directly applicable to this compound, this highlights the potential for controlling the position of substitution on the chlorophenyl ring.
Table 1: Factors Influencing Halogen-Directed Aromatic Substitution
| Factor | Influence on SNAr Reactions | Example from Literature |
|---|---|---|
| Electron-withdrawing Groups | Activate the ring towards nucleophilic attack by stabilizing the Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com | Nitro groups in 2,4-dinitrochlorobenzene facilitate substitution. wikipedia.org |
| Leaving Group | The nature of the halide can affect the reaction rate. In some SNAr reactions, fluoride (B91410) is a better leaving group than other halogens. masterorganicchemistry.com | For one studied reaction, fluorine as the leaving group was 3300 times faster than iodine. masterorganicchemistry.com |
| Directing Groups | Can control the regioselectivity of the substitution. rsc.org | Amide group in ortho-iodobenzamides directs ortho-substitution. rsc.org |
The chlorine atom on the 4-chlorophenyl moiety serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for creating biaryl compounds. libretexts.org The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The Suzuki-Miyaura coupling of 4-chloroanisole (B146269) with phenylboronic acid has been studied to optimize catalytic conditions. researchgate.net
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly effective for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org The reaction can be performed with various aryl halides, including chlorides, though iodides and bromides are often more reactive. wikipedia.orgyoutube.com Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.orgnih.gov
Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com It is a significant reaction for creating complex molecules and has been used in the synthesis of fine chemicals like the herbicide Prosulfuron™ and the anti-asthma agent Singulair™. rug.nl The reaction typically proceeds with high trans selectivity. organic-chemistry.org
Table 2: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound libretexts.org | Pd catalyst, base libretexts.org | Biaryl compounds libretexts.org | Versatile for C(sp2)-C(sp2) bond formation. libretexts.org |
| Sonogashira | Terminal alkyne wikipedia.orglibretexts.org | Pd catalyst, Cu(I) co-catalyst (optional), base wikipedia.orglibretexts.org | Arylalkynes, conjugated enynes libretexts.org | Mild reaction conditions. wikipedia.org |
| Heck | Alkene organic-chemistry.orgyoutube.com | Pd catalyst, base organic-chemistry.org | Substituted alkenes organic-chemistry.org | High trans selectivity. organic-chemistry.org |
Transition Metal-Catalyzed Transformations Involving this compound as a Substrate
Beyond the cross-coupling reactions mentioned above, other transition metal-catalyzed transformations could potentially involve this compound. For example, silver-catalyzed nitrene transfer reactions are used to form C-N bonds, though these are more commonly applied to C-H and C=C bonds. chemrxiv.org The development of such reactions often requires screening various solvents to optimize chemo- and site-selectivity. chemrxiv.org
Detailed Mechanistic Elucidation of Key Reactions of this compound
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Kinetic studies are fundamental to elucidating reaction mechanisms. For instance, in the solvolysis of related compounds like 4-fluorophenyl chlorothionoformate, first-order specific rates of solvolysis were determined in various solvent mixtures. nih.gov Such studies help in determining the reaction order and the influence of the solvent on the reaction rate. nih.gov For acyl transfer reactions, kinetic studies of the reaction of anionic nucleophiles with aryl benzoates have been used to investigate the presence of tetrahedral intermediates and changes in the rate-determining step. scribd.com
Solvents can significantly influence reaction rates and mechanisms. wikipedia.org The effect of the solvent on reactivity is often studied using the Grunwald-Winstein equation, which correlates the rate of solvolysis with the ionizing power and nucleophilicity of the solvent. nih.gov For example, the solvolysis of 4-fluorophenyl chlorothionoformate was found to proceed through dual bimolecular and unimolecular pathways depending on the solvent properties. nih.gov
Linear free energy relationships, such as the Hammett equation, provide a quantitative way to correlate the structure of reactants with their reactivity. wikipedia.orglibretexts.org The Hammett equation is expressed as:
log(k/k₀) = σρ
where k is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects). wikipedia.org
A plot of log(k/k₀) versus σ, known as a Hammett plot, should yield a straight line. wikipedia.orglibretexts.org The slope of this line is the reaction constant, ρ. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. The magnitude of ρ indicates the sensitivity of the reaction to substituent effects. wikipedia.org
For reactions involving the 4-chlorophenyl group, the electronic effect of the 1-naphthalenesulfonate group would influence the reaction constant. In studies of the ionization of substituted phenols, Hammett plots are used to determine the appropriate substituent constant and the reaction constant for the reaction. scribd.com
Isotope Labeling Studies to Probe Reaction Pathways
Isotope labeling is a powerful and definitive technique used in physical organic chemistry to elucidate the mechanisms of chemical reactions. stackexchange.com By replacing an atom at a strategic position within a reactant molecule with one of its heavier, stable isotopes, chemists can trace the movement of atoms and determine which chemical bonds are broken or formed during the rate-determining step of a reaction. stackexchange.commcmaster.ca For a compound like this compound, isotope labeling studies, particularly involving kinetic isotope effects (KIE) and the use of labeled nucleophiles, would be instrumental in distinguishing between potential reaction pathways, such as a concerted process versus a stepwise nucleophilic aromatic substitution (SₙAr) mechanism.
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect is a phenomenon where a reaction rate changes upon isotopic substitution at or near a position involved in bond cleavage in the rate-limiting step. youtube.comyoutube.com A significant KIE (typically k_light/k_heavy > 1) is observed when a bond to the isotopically labeled atom is broken in the slowest step of the reaction. Conversely, the absence of a KIE suggests that the bond to the isotopic atom remains intact during this phase.
For the nucleophilic substitution reactions of this compound, one could investigate the KIE by synthesizing variants of the molecule with heavy isotopes at key positions, such as the carbon atom bearing the sulfonate group (¹³C) or the sulfur atom of the sulfonate ester (³⁴S).
Consider a nucleophilic aromatic substitution reaction with a generic nucleophile (Nu⁻). If the reaction proceeds through a stepwise SₙAr mechanism, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex. The C-O bond of the ester is not broken in this step. Therefore, a negligible KIE would be expected for a ¹³C-labeled carbon at the point of substitution.
The expected results from such a hypothetical study are summarized in the table below.
| Labeled Position | Isotope Pair | Proposed Rate-Determining Step | Expected k_light/k_heavy | Mechanistic Implication |
| C1 of Chlorophenyl Ring | ¹²C / ¹³C | Nucleophilic attack to form Meisenheimer complex | ~1.0 | C-O bond is not broken in the rate-determining step, consistent with an SₙAr mechanism. |
| Sulfur Atom | ³²S / ³⁴S | Nucleophilic attack at sulfur (S-O bond cleavage) | >1.0 | Indicates direct attack on the sulfur atom is rate-limiting. |
| C1 of Chlorophenyl Ring | ¹²C / ¹³C | Concerted bond formation and C-O bond cleavage | >1.0 | A significant KIE would suggest that C-O bond breaking is part of the rate-determining transition state. |
This table is illustrative and shows the expected outcomes based on established principles of kinetic isotope effects. Specific values would depend on experimental conditions.
¹⁸O Labeling for Mechanistic Confirmation
To unambiguously determine the site of bond cleavage, ¹⁸O labeling studies are exceptionally informative. nih.gov In the context of the hydrolysis of this compound, the reaction could be performed in water enriched with the heavy oxygen isotope (H₂¹⁸O). The position of the ¹⁸O label in the reaction products, either in the resulting 4-chlorophenol or the naphthalenesulfonic acid, can be determined using mass spectrometry. nih.gov
There are two primary possibilities for bond scission during hydrolysis:
Cleavage of the Carbon-Oxygen (C-O) bond: If the water molecule attacks the carbon atom of the chlorophenyl ring, the ¹⁸O label will be incorporated into the 4-chlorophenol product.
Cleavage of the Sulfur-Oxygen (S-O) bond: If the water molecule attacks the sulfur atom of the sulfonate group, the ¹⁸O label will appear in the naphthalenesulfonic acid product.
The analysis of the product mixture via mass spectrometry would reveal the mass-to-charge ratio (m/z) of the products, indicating where the isotopic label resides.
| Reaction Pathway | Site of Nucleophilic Attack | Labeled Product | Expected Mass Shift in Product | Conclusion |
| C-O Bond Cleavage | Carbon atom of the 4-chlorophenyl ring | 4-Chlorophenol | +2 Da | Confirms nucleophilic attack on the aromatic ring (SₙAr pathway). |
| S-O Bond Cleavage | Sulfur atom of the sulfonate group | 1-Naphthalenesulfonic acid | +2 Da | Confirms nucleophilic attack on the sulfur atom. |
This data is illustrative. The detection of a +2 Dalton shift corresponds to the incorporation of a single ¹⁸O atom in place of a ¹⁶O atom.
Together, these isotope labeling studies would provide a comprehensive and detailed picture of the reaction mechanism. The KIE experiments can pinpoint the rate-determining step, while ¹⁸O labeling directly confirms the site of bond scission, offering conclusive evidence for the operative reaction pathway under specific conditions.
Spectroscopic Analysis of this compound Remains Elusive in Publicly Available Data
A comprehensive search for detailed spectroscopic data on the chemical compound This compound has yielded no specific experimental results, precluding a full structural elucidation and advanced characterization as outlined. Despite extensive queries for high-resolution nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and high-resolution mass spectrometry (HRMS) data, no dedicated studies or datasets for this specific molecule appear to be publicly accessible.
The investigation aimed to construct a detailed profile of the compound, focusing on its unique spectroscopic fingerprints. This would typically involve the assignment of signals in ¹H and ¹³C NMR spectra, correlation of cross-peaks in two-dimensional NMR experiments like COSY, HMQC, and HMBC to map the proton and carbon frameworks, and the use of solid-state NMR to understand its crystalline forms.
Furthermore, the intended analysis of its vibrational modes through infrared and Raman spectroscopy would have provided insights into the functional groups present, such as the sulfonate ester linkage, the C-Cl bond, and the aromatic ring vibrations of both the chlorophenyl and naphthyl moieties. Such data is crucial for confirming the molecular structure and studying conformational properties.
Finally, high-resolution mass spectrometry is indispensable for determining the exact mass of the parent ion, confirming the elemental composition, and for elucidating the fragmentation pathways, which offers a map of the compound's stability and substructural components under ionization.
While spectroscopic information is available for related compounds, such as 1-naphthalenesulfonic acid and various 4-chlorophenyl derivatives, this information is not directly transferable to the target compound, this compound. The electronic and steric interplay between the 4-chlorophenyl and 1-naphthalenesulfonate moieties would uniquely influence the chemical shifts, vibrational frequencies, and mass fragmentation patterns. Without direct experimental data, any attempt to create the specified detailed analysis would be purely theoretical and would not meet the required standard of scientific accuracy based on empirical research findings.
The absence of such data in the public domain suggests that while the compound may be synthesized or used in specific industrial or research applications, its detailed spectroscopic characterization has either not been performed, not been published in accessible literature, or exists only in proprietary databases. Therefore, the advanced spectroscopic characterization and structural elucidation of this compound cannot be completed at this time.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chlorophenyl 1 Naphthalenesulfonate
X-ray Crystallography for Solid-State Structure Determination of 4-Chlorophenyl 1-naphthalenesulfonate
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, a complete crystal structure determination would provide precise information on its molecular conformation, as well as how the molecules pack together in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state characteristics.
Crystal Packing Motifs and Intermolecular Interactions
The crystal structures of similar compounds, such as those containing chlorophenyl and naphthalene (B1677914) moieties, often exhibit π-π stacking interactions where the aromatic rings of adjacent molecules align. researchgate.netnist.gov The naphthalene and chlorophenyl rings in this compound are likely to engage in such interactions, contributing significantly to the stability of the crystal lattice.
Furthermore, weak C-H···O and C-H···π hydrogen bonds are expected to be prevalent. The hydrogen atoms on the aromatic rings can act as donors to the oxygen atoms of the sulfonate group or the π-systems of neighboring aromatic rings. nist.gov The chlorine atom can also participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site.
In a related compound, (4-chlorophenyl)(4-hydroxyphenyl)methanone, the molecular packing is influenced by hydrogen bonding. nih.gov While this compound lacks strong hydrogen bond donors, the potential for weak hydrogen bonds and other non-covalent interactions remains a key factor in its crystal engineering.
Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles
The precise measurement of bond lengths, bond angles, and dihedral angles through X-ray crystallography provides fundamental information about the molecular geometry. For this compound, these parameters would define the conformation of the molecule, including the relative orientation of the chlorophenyl and naphthalene rings.
While specific data for the title compound is unavailable, the following table presents typical bond lengths and angles for related fragments found in other crystallographically characterized molecules. These values serve as a reasonable approximation for what would be expected in this compound.
| Parameter | Typical Value |
| C-Cl Bond Length | 1.73 - 1.75 Å |
| Aromatic C-C Bond Length | 1.38 - 1.40 Å |
| S-O (sulfonate) Bond Length | 1.43 - 1.46 Å |
| S-O (ester) Bond Length | 1.58 - 1.62 Å |
| C-O (ester) Bond Length | 1.38 - 1.42 Å |
| C-S Bond Length | 1.76 - 1.80 Å |
| C-S-O Bond Angle | 105 - 109° |
| O-S-O Bond Angle | 118 - 122° |
| C-O-S Bond Angle | 115 - 120° |
| Dihedral Angle (between aromatic rings) | Variable, depending on packing forces |
Note: These are generalized values from related structures and not experimental data for this compound.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Insights
Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for probing the electronic structure of molecules. These techniques provide information about the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the photophysical processes that occur upon excitation with light.
Naphthalene derivatives are known for their characteristic UV absorption and fluorescence properties. The introduction of substituents can significantly modulate these properties. For this compound, the electronic spectrum is expected to be a combination of the transitions associated with the naphthalene and chlorophenyl chromophores, modified by the sulfonate ester linkage.
The UV-Vis spectrum of a related compound, 1-Naphthalenol, 4-[(4-chlorophenyl)azo]-, shows absorption maxima in the UV and visible regions, indicating an extended π-conjugated system. For this compound, strong absorptions are anticipated in the UV region, corresponding to π-π* transitions within the aromatic rings. The precise wavelengths of maximum absorption (λmax) would be sensitive to the solvent environment.
Fluorescence spectroscopy can provide further insights into the excited state properties. Naphthalene itself is fluorescent, and many of its derivatives exhibit interesting emissive properties. The fluorescence of a related compound, Sodium 8-((4-Chlorophenyl)amino)naphthalene-1-sulfonate, is highly sensitive to the polarity of its environment. It is likely that this compound would also exhibit fluorescence, with the emission wavelength and quantum yield being dependent on factors such as solvent polarity and molecular conformation.
The following table summarizes the expected spectroscopic properties based on data from related naphthalene derivatives.
| Spectroscopic Parameter | Expected Characteristics |
| UV-Vis Absorption (λmax) | Strong absorptions in the UV region (typically 250-350 nm) corresponding to π-π* transitions of the naphthalene and chlorophenyl rings. |
| Molar Absorptivity (ε) | High values, characteristic of aromatic compounds. |
| Fluorescence Emission (λem) | Emission in the UV or blue region of the spectrum, with potential for solvatochromic shifts. |
| Fluorescence Quantum Yield (ΦF) | Moderate to high, depending on the rigidity of the structure and the absence of quenching pathways. |
| Stokes Shift | The energy difference between the absorption and emission maxima, providing information about the change in geometry upon excitation. |
Note: These are predicted properties based on the behavior of similar compounds.
Chiroptical Spectroscopy (e.g., CD, ORD) for Potential Chiral Analogues or Derivatizations of this compound
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules, which are non-superimposable on their mirror images. While this compound itself is not chiral, the introduction of a chiral center, for example, through derivatization, would make it amenable to study by these techniques.
The development of chiral analogues of this compound could be of interest for applications in asymmetric catalysis or as chiral probes in biological systems. For instance, if a chiral substituent were introduced on either the naphthalene or the phenyl ring, or if the molecule were to adopt a stable, non-planar conformation (atropisomerism), it would exhibit a CD spectrum.
The CD spectrum provides information about the differential absorption of left and right circularly polarized light, which is directly related to the three-dimensional structure of the chiral molecule. The sign and magnitude of the Cotton effects in the CD spectrum could be used to determine the absolute configuration of the chiral analogue.
While no specific studies on chiral derivatives of this compound are available, research on other chiral naphthalene derivatives has shown that they can exhibit strong chiroptical properties. The development and study of chiral analogues of this compound could therefore be a promising area for future research, with potential applications in stereoselective synthesis and analysis.
Computational and Theoretical Investigations of 4 Chlorophenyl 1 Naphthalenesulfonate
Quantum Chemical Calculations on 4-Chlorophenyl 1-naphthalenesulfonate
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electronic distribution, molecular geometry, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G, can be employed to investigate a range of properties. researchgate.net
Electronic Structure: DFT calculations can map the electron density distribution, identifying regions that are electron-rich or electron-deficient. The molecular electrostatic potential (MEP) surface, for instance, would likely show negative potential around the oxygen atoms of the sulfonate group and the chlorine atom, indicating their nucleophilic character. The naphthalene (B1677914) and chlorophenyl rings would exhibit regions of both positive and negative potential, reflecting the complex interplay of aromaticity and substituent effects.
Reactivity Descriptors: Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding reactivity. doi.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests lower reactivity. doi.org For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO may be distributed across the sulfonate group and the chlorophenyl ring. Global reactivity descriptors derived from these orbital energies, such as electronegativity, hardness, and softness, can quantify the molecule's reactivity.
| Calculated Electronic Property | Hypothetical Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 4.5 D | Measures the polarity of the molecule |
| Molecular Electrostatic Potential | -0.05 to +0.05 a.u. | Maps regions of positive and negative charge |
Note: These values are hypothetical and representative of what would be expected from DFT calculations.
Spectroscopic Properties: DFT is also instrumental in predicting spectroscopic data. Theoretical vibrational frequencies from IR and Raman spectra can be calculated and compared with experimental results to confirm the molecular structure. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, predicting the electronic transitions responsible for the observed absorption bands. rsc.org
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions for molecular properties. For a molecule of this size, these methods would typically be used for benchmarking specific properties, such as the geometry of a key transition state or the energy of a specific intermolecular interaction, rather than for a full spectrum of calculations. They are particularly valuable for systems where electron correlation effects are significant.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov Using classical force fields, MD simulations can model the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules.
Conformational Analysis: The bond connecting the sulfonate ester to the chlorophenyl group and the bond linking the sulfonate to the naphthalene ring allow for rotational flexibility. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.
Intermolecular Interactions: In a condensed phase, such as in solution or a crystal lattice, intermolecular forces dictate the molecule's behavior. MD simulations can model the interactions between this compound and surrounding solvent molecules, revealing details about solvation shells and hydrogen bonding patterns. nih.gov These simulations are also used to study the self-assembly of molecules and their binding to target proteins or other receptors. nih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Reactivity Prediction
Quantitative Structure-Reactivity Relationship (QSRR) models establish a mathematical correlation between a molecule's structural or physicochemical properties (descriptors) and its observed reactivity. nih.gov These models are a form of machine learning in chemistry and can be used to predict the reactivity of new compounds without the need for extensive experimental testing.
For a series of related sulfonate esters, a QSRR model could be developed to predict a specific type of reactivity, such as the rate of hydrolysis or the efficacy as an inhibitor for a particular enzyme. Molecular descriptors for this compound would be calculated, including:
Topological descriptors: Based on the 2D structure of the molecule.
Geometrical descriptors: Derived from the 3D structure, such as surface area and volume. nih.gov
Quantum chemical descriptors: Such as HOMO/LUMO energies, Mulliken charges, and dipole moment.
These descriptors would then be used as input for statistical models like multiple linear regression, partial least squares, or more advanced machine learning algorithms to predict the target reactivity. nih.gov
| Descriptor Type | Example Descriptor for this compound | Relevance to Reactivity |
| Electronic | LUMO Energy | Susceptibility to nucleophilic attack |
| Steric | Molecular Volume | Accessibility of the reaction center |
| Lipophilic | LogP | Partitioning behavior between phases |
| Topological | Wiener Index | Molecular branching and size |
Note: The table provides examples of descriptor types and their relevance.
Computational Modeling of Reaction Pathways and Transition States for Reactions Involving this compound
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states that connect them.
For reactions involving this compound, such as nucleophilic substitution at the sulfur atom or electrophilic aromatic substitution on one of the rings, quantum chemical methods (primarily DFT) can be used to:
Locate Transition States: A transition state is a first-order saddle point on the potential energy surface. Its geometry and energy are crucial for understanding the reaction mechanism and predicting the reaction rate.
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea). A higher activation energy corresponds to a slower reaction rate. nih.gov
Determine Reaction Energetics: Calculations can determine whether a reaction is exothermic or endothermic by comparing the energies of the reactants and products.
Visualize Reaction Pathways: The Intrinsic Reaction Coordinate (IRC) is the minimum energy path connecting the transition state to the reactants and products. Visualizing the IRC helps to confirm that the located transition state corresponds to the reaction of interest.
For example, in a hydrolysis reaction, computational modeling could distinguish between different possible mechanisms, such as whether the reaction proceeds through a concerted or a stepwise pathway, and could predict how the substitution pattern on the aromatic rings affects the activation energy.
Applications of 4 Chlorophenyl 1 Naphthalenesulfonate in Advanced Organic Synthesis and Material Science
A Gateway to Molecular Complexity: Role as a Synthetic Precursor
4-Chlorophenyl 1-naphthalenesulfonate serves as a valuable starting material for the construction of intricate organic frameworks, enabling the synthesis of a wide array of derivatives. Its utility stems from the reactivity of both the naphthalenesulfonate and the 4-chlorophenyl components, which can be selectively modified to introduce diverse functionalities.
Crafting Diverse Naphthalene-Containing Compounds
The naphthalenesulfonate portion of the molecule provides a reactive handle for the introduction of various substituents onto the naphthalene (B1677914) core. Through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, the sulfonate group can be displaced to forge new carbon-carbon and carbon-heteroatom bonds. This strategy allows for the synthesis of a broad spectrum of naphthalene derivatives, which are key structural motifs in many biologically active compounds and functional materials. While direct derivatization of this compound is not extensively documented in publicly available research, the principles of naphthalenesulfonate chemistry suggest its potential in this area.
A Platform for Novel 4-Chlorophenyl Derivatives
Similarly, the 4-chlorophenyl group within the molecule offers opportunities for chemical modification. The chlorine atom can be substituted through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce new aryl, alkyl, or amino groups. This allows for the synthesis of a range of novel 4-chlorophenyl derivatives with tailored electronic and steric properties. Research into the synthesis of various 4-chlorophenyl compounds demonstrates the feasibility of such transformations, although specific examples starting from this compound are not readily found in the literature.
Engineering Catalysis: Application in the Development of New Catalysts and Ligand Systems
The structural features of this compound make it an intriguing candidate for the development of new catalysts and ligand systems. The naphthalene and chlorophenyl rings can be functionalized with coordinating groups, such as phosphines, amines, or carbenes, to create ligands capable of binding to metal centers. The electronic properties of these ligands can be fine-tuned by modifying the substituents on the aromatic rings, thereby influencing the activity and selectivity of the resulting metal complexes. Although specific examples of catalysts derived from this compound are not prominent in the current body of scientific literature, the modular nature of the molecule suggests a promising avenue for future research in catalysis.
Building Blocks for Modern Materials: Integration into Polymer Chemistry
In the realm of polymer chemistry, this compound holds potential as a monomer, comonomer, or initiator component for the synthesis of novel polymers. The presence of two aromatic rings allows for its incorporation into polymer backbones through polymerization reactions such as polycondensation or transition metal-catalyzed polymerizations. The resulting polymers could exhibit unique thermal, mechanical, and optical properties derived from the rigid naphthalene and chlorophenyl units. While specific polymers synthesized from this compound are not widely reported, the broader field of aromatic polymers provides a strong precedent for its potential utility.
The Architecture of Molecules: Exploration in Supramolecular Chemistry and Self-Assembly Processes
The aromatic nature of this compound makes it a compelling building block for supramolecular chemistry and self-assembly. The planar naphthalene and chlorophenyl rings can participate in non-covalent interactions such as π-π stacking, hydrophobic interactions, and halogen bonding. These interactions can drive the spontaneous organization of individual molecules into well-defined, higher-order structures like nanofibers, vesicles, and gels. The ability to functionalize the molecule further enhances the possibilities for directing self-assembly processes to create complex and functional supramolecular architectures. While specific studies on the self-assembly of this compound are scarce, the principles of supramolecular chemistry suggest its potential in this exciting area of research.
From Molecules to Materials: Utilization in the Design and Synthesis of Functional Materials
The versatility of this compound as a synthetic precursor extends to the design and synthesis of a variety of functional materials, excluding biological applications. By incorporating this molecule into larger structures, materials with tailored properties for applications in electronics, optics, and sensing can be developed. For instance, the introduction of specific functional groups could lead to the creation of novel organic light-emitting diodes (OLEDs), sensors for environmental pollutants, or components for advanced energy storage devices. The exploration of this compound in the development of such materials represents a promising frontier in material science.
Analytical Methodologies for Detection and Quantification of 4 Chlorophenyl 1 Naphthalenesulfonate
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are powerful tools for separating complex mixtures and are central to the analysis of 4-Chlorophenyl 1-naphthalenesulfonate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques.
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. A reverse-phase HPLC method is typically suitable for such analyses.
Method development for this compound would involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for the retention of aromatic compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient or isocratic elution profile would be adjusted to ensure the efficient separation of the target analyte from any impurities. UV detection is a suitable choice, given the presence of chromophoric naphthalene (B1677914) and chlorophenyl groups in the molecule; a wavelength around 254 nm or 270 nm would likely provide good sensitivity. nih.govsielc.com
Validation of the developed HPLC method is essential to ensure its reliability. This process involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). Linearity would be established by analyzing a series of standard solutions of known concentrations and plotting the peak area against concentration. Accuracy is determined by spike-recovery experiments, while precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid sielc.com |
| Elution | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm nih.govsielc.com |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be employed after a derivatization step to convert the analyte into a more volatile form. This is a common strategy for the analysis of sulfonate esters. shimadzu.com Derivatization not only increases volatility but can also improve chromatographic behavior and mass spectrometric fragmentation patterns.
A typical derivatization reaction might involve the conversion of the sulfonate group into a more volatile derivative. The derivatized sample is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. A (5%-phenyl)-methylpolysiloxane column is often used for the separation of a wide range of organic compounds. wiley.com
The separated components then enter the mass spectrometer, which acts as a highly specific and sensitive detector. In the MS, the molecules are ionized, typically by electron ionization (EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the derivatized analyte. wiley.com This approach is particularly useful for trace analysis in complex matrices.
Table 2: Potential GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | (5%-Phenyl)-methylpolysiloxane capillary column (e.g., HP-5MS) |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | Initial temperature of 100°C, ramped to 300°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
Spectrophotometric and Spectrofluorometric Methods for Trace Analysis
Spectrophotometric and spectrofluorometric methods offer simple and cost-effective alternatives for the quantification of this compound, especially for trace analysis. These methods are based on the principle that the analyte, or a derivative thereof, absorbs or emits light at a specific wavelength.
Spectrophotometric methods would likely involve a chemical reaction to produce a colored product whose absorbance can be measured using a UV-Vis spectrophotometer. nih.govresearchgate.net For instance, the phenolic group in a hydrolyzed product of the compound could be reacted with a chromogenic agent. The intensity of the resulting color would be proportional to the concentration of the analyte.
Spectrofluorometric methods are generally more sensitive and selective than spectrophotometric methods. nih.gov Naphthalene derivatives are known to be fluorescent. It may be possible to directly measure the native fluorescence of this compound after excitation at an appropriate wavelength. Alternatively, a derivatization reaction with a fluorescent tag could be employed to enhance the signal. The excitation and emission wavelengths would need to be optimized to maximize sensitivity and minimize interference from the sample matrix. researchgate.net
Table 3: Comparison of Potential Spectroscopic Methods for Trace Analysis
| Method | Principle | Potential Advantage | Potential Limitation |
|---|---|---|---|
| Spectrophotometry | Measurement of light absorption by a colored derivative. researchgate.net | Simple, cost-effective instrumentation. | Lower sensitivity and selectivity compared to other methods. |
| Spectrofluorometry | Measurement of emitted light after excitation. nih.gov | High sensitivity and selectivity. nih.gov | Susceptible to quenching effects from the sample matrix. |
Electrochemical Methods for Detection and Characterization
Electrochemical methods provide another avenue for the detection of this compound. These techniques are based on measuring the current or potential changes that occur when the analyte undergoes an oxidation or reduction reaction at an electrode surface.
The development of an electrochemical sensor for this compound would likely involve the use of a modified electrode to enhance sensitivity and selectivity. A glassy carbon electrode (GCE) could be modified with various materials, such as metal-organic frameworks (MOFs) or nanomaterials, to facilitate the electrochemical reaction of the target analyte. up.ac.zarsc.org The presence of the electroactive chlorophenyl and naphthalene groups suggests that the compound could be either oxidized or reduced under specific potential conditions.
Techniques such as cyclic voltammetry (CV) could be used to study the electrochemical behavior of the compound and to optimize the sensor's operating parameters. For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) would be employed. nih.gov The peak current generated in these techniques would be proportional to the concentration of this compound.
Table 4: Overview of Potential Electrochemical Detection Methods
| Technique | Principle | Key Feature |
|---|---|---|
| Cyclic Voltammetry (CV) | Measures the current response to a triangular potential sweep. | Provides information on the redox behavior of the analyte. |
| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential ramp. | High sensitivity and good resolution. |
| Square Wave Voltammetry (SWV) | Employs a square wave potential waveform. nih.gov | Fast and highly sensitive. |
Sample Preparation Strategies for Analytical Characterization in Non-Biological Matrices
Effective sample preparation is a critical step to isolate this compound from the sample matrix and to concentrate it prior to instrumental analysis. This is particularly important for non-biological matrices such as environmental samples (e.g., water, soil) or industrial formulations, which can be complex. biotage.com
Liquid-liquid extraction (LLE) is a conventional method that can be used to extract the analyte from aqueous samples into an immiscible organic solvent. The choice of solvent is critical and would depend on the polarity of the analyte and the nature of the sample matrix. tiaft.org
Solid-phase extraction (SPE) is a more modern and efficient technique that offers several advantages over LLE, including higher recovery, reduced solvent consumption, and the ability to handle smaller sample volumes. tiaft.org For the extraction of this compound, a reverse-phase sorbent (e.g., C18) or a mixed-mode sorbent could be employed. The sample would be loaded onto the SPE cartridge, followed by washing steps to remove interferences, and finally, the analyte would be eluted with a small volume of an appropriate organic solvent. dundee.ac.uk
Other advanced microextraction techniques, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), could also be adapted for the analysis of this compound, offering even greater sensitivity and reduced sample handling. nih.gov
Table 5: Comparison of Sample Preparation Techniques for Non-Biological Matrices
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. tiaft.org | Simple, inexpensive. | Can be time-consuming, requires large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution. dundee.ac.uk | High recovery, reduced solvent use, easily automated. nih.gov | Can be more expensive than LLE. |
| Solid-Phase Microextraction (SPME) | Extraction using a coated fiber, followed by thermal or solvent desorption. nih.gov | Solvent-free, sensitive, integrates sampling and extraction. | Fiber fragility, potential for matrix effects. |
| Stir Bar Sorptive Extraction (SBSE) | Extraction using a coated magnetic stir bar. nih.gov | High enrichment factor, sensitive. | Longer extraction times, potential for carryover. |
Future Directions and Emerging Research Opportunities for 4 Chlorophenyl 1 Naphthalenesulfonate
Identification of Unexplored Reactivity Patterns and Transformation Pathways
The reactivity of aryl sulfonate esters is well-documented, primarily showcasing their utility as excellent leaving groups in nucleophilic substitution and cross-coupling reactions. researchgate.netperiodicchemistry.com However, the specific juxtaposition of the electron-withdrawing 4-chlorophenyl group and the extended π-system of the naphthalene (B1677914) ring in 4-Chlorophenyl 1-naphthalenesulfonate may give rise to unique and unexplored reactivity.
Future research should endeavor to explore transformation pathways beyond simple substitution. For instance, the potential for this molecule to engage in novel rearrangement reactions under thermal or photochemical conditions warrants investigation. The influence of the chloro-substituent on the regioselectivity of such rearrangements could offer insights into controlling reaction outcomes.
Furthermore, the sulfonate group itself can be a source of diverse reactivity. While often employed as a leaving group, recent studies have shown that aryl sulfonates can act as sulfonylation reagents for the preparation of valuable vinyl sulfones. researchgate.net Investigating the capacity of this compound to serve as a precursor for sulfonyl radical intermediates could unlock new synthetic methodologies.
A proposed area of investigation is the reaction of this compound with various nucleophiles and under different catalytic systems to map its reactivity profile. A systematic study of its behavior in transition-metal-catalyzed cross-coupling reactions, particularly with organometallic reagents that have shown compatibility with other aryl sulfonates, would be highly valuable. researchgate.net
Development of Novel and Highly Efficient Synthetic Applications
Building upon a deeper understanding of its reactivity, the development of novel synthetic applications for this compound is a logical and compelling research avenue. The inherent structural motifs within the molecule suggest its potential as a versatile building block in organic synthesis.
One promising application lies in the synthesis of complex polycyclic aromatic compounds. The naphthalene scaffold provides a foundation for the construction of larger, functionalized aromatic systems through annulation reactions, where the sulfonate group can be strategically displaced or transformed.
Moreover, the modular nature of its synthesis—typically from a sulfonyl chloride and a phenol—allows for the facile introduction of isotopic labels or functional handles. rsc.org This could enable the use of this compound as a probe in mechanistic studies or as a precursor to radiolabeled imaging agents.
The development of "click" chemistry-inspired reactions involving the sulfonate moiety could also represent a significant advance. Designing highly efficient and selective reactions where the this compound unit is attached to biomolecules or material surfaces could have far-reaching implications in medicinal chemistry and materials science.
| Potential Application | Description |
| Cross-Coupling Partner | Use in Suzuki, Heck, and Sonogashira reactions to form C-C bonds, leveraging the sulfonate as a leaving group. |
| Precursor to Novel Heterocycles | Transformation of the sulfonate and naphthalene core into complex heterocyclic systems of medicinal interest. |
| Functional Material Monomer | Incorporation into polymers to impart specific thermal, optical, or electronic properties. |
Implementation of Advanced Spectroscopic and Imaging Techniques for Characterization
A thorough characterization of this compound is paramount for understanding its properties and reactivity. While standard techniques like NMR and mass spectrometry are foundational, the application of more advanced spectroscopic and imaging methods could provide deeper insights.
Two-dimensional NMR techniques, such as HSQC and HMBC, would be instrumental in unambiguously assigning all proton and carbon signals, especially for more complex derivatives. Solid-state NMR could provide valuable information on the packing and conformation of the molecule in the crystalline state.
Given the presence of the naphthalene chromophore, advanced fluorescence spectroscopy techniques could be employed to study its photophysical properties. Time-resolved fluorescence and fluorescence anisotropy measurements could reveal information about its excited-state dynamics and interactions with its environment. This is particularly relevant as related anilinonaphthalene sulfonates are known for their environmentally sensitive fluorescence. acs.org
The application of high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. nih.gov Furthermore, techniques like tandem mass spectrometry (MS/MS) could be used to study its fragmentation patterns, providing structural information and aiding in the identification of reaction products and metabolites in future studies.
| Technique | Information Gained |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals and through-bond connectivities. |
| Solid-State NMR | Information on molecular packing, conformation, and intermolecular interactions in the solid state. |
| Fluorescence Spectroscopy | Excited-state properties, quantum yield, and sensitivity to the local environment. |
| High-Resolution Mass Spectrometry | Precise mass determination and confirmation of elemental composition. |
Pursuit of Environmentally Benign and Sustainable Synthetic Routes
The traditional synthesis of aryl sulfonate esters often involves the use of sulfonyl chlorides, which can be moisture-sensitive and generate stoichiometric amounts of acidic byproducts. rsc.org A key future direction is the development of more environmentally benign and sustainable synthetic routes to this compound.
One promising approach is the direct, catalytic C-H functionalization of a suitable naphthalene precursor with a 4-chlorophenylsulfonyl source. This would bypass the need for pre-functionalized starting materials and reduce waste. Recent advances in metal-free, iodobenzene-catalyzed C-O cross-coupling reactions for the synthesis of aryl sulfonate esters provide a strong precedent for this type of transformation. rsc.org
The use of greener reaction media, such as water or bio-based solvents, is another important consideration. The development of water-soluble catalysts or phase-transfer catalysis conditions could significantly improve the environmental footprint of the synthesis. For instance, recent work has shown the feasibility of C-H sulfenylation of amino naphthalenes in water. nih.gov
| Sustainability Approach | Description |
| Catalytic C-H Sulfonylation | Direct formation of the C-S bond on the naphthalene ring, avoiding pre-functionalization. |
| Green Solvents | Replacement of traditional organic solvents with water, supercritical fluids, or biodegradable alternatives. |
| One-Pot Syntheses | Combining multiple reaction steps into a single process to reduce waste and energy consumption. |
| Flow Chemistry | Implementation of continuous flow reactors for improved safety, efficiency, and scalability. |
Q & A
Basic Research Questions
Q. How can the molecular structure of 4-chlorophenyl 1-naphthalenesulfonate be determined experimentally?
- Methodological Answer : X-ray crystallography (XRD) is the gold standard for determining the molecular geometry and coordination environment. For sulfonate derivatives like tetraphenylbismuth 1-naphthalenesulfonate hydrate (a structural analog), XRD analysis revealed a trigonal-bipyramidal coordination with axial sulfonate groups and hydrogen-bonded dimers . Key parameters include:
- Crystal System : Monoclinic or triclinic (depending on substituents).
- Bond Angles : 100.52°–119.28° (C-Bi-C).
- Key Distances : Bi-O (2.915 Å) and Bi-C (2.179–2.212 Å).
Complementary techniques like NMR and IR spectroscopy validate functional groups (e.g., sulfonate S=O stretches at ~1350–1200 cm⁻¹) .
Q. What synthetic routes are available for this compound, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sulfonation of naphthalene derivatives followed by coupling with 4-chlorophenol. Key steps include:
- Sulfonation : Use chlorosulfonic acid or SO₃ under controlled temperatures (0–5°C to prevent over-sulfonation).
- Coupling : React 1-naphthalenesulfonyl chloride with 4-chlorophenol in alkaline media (e.g., NaOH/THF) .
- Optimization : Monitor reaction progress via HPLC or GC to track intermediates and byproducts. Adjust molar ratios (e.g., 1:1.2 for sulfonyl chloride:phenol) and solvent polarity (e.g., DCM for better solubility) .
Q. How is purity assessed during purification?
- Methodological Answer : Recrystallization (e.g., using water or ethanol/water mixtures) followed by chromatographic validation (HPLC with UV detection at 254 nm). For hydrate forms, thermogravimetric analysis (TGA) confirms water content .
Advanced Research Questions
Q. How can contradictions in reported biological activities of 4-chlorophenyl sulfonate derivatives be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. For example:
- Case Study : 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone exhibits stimulant effects in some studies but not others. Resolution involves:
- Standardized Assays : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and control for metabolite interference.
- Structural Validation : Confirm substituent positions via XRD to rule out isomerization .
- Data Table : Comparison of IC₅₀ values across studies highlights variability due to solvent (DMSO vs. saline) .
Q. What strategies are effective for mechanistic studies of sulfonate reactivity?
- Methodological Answer :
- Kinetic Analysis : Use stopped-flow spectroscopy to track sulfonate ester hydrolysis rates under varying pH.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict nucleophilic attack sites on the sulfonate group .
- Isotopic Labeling : ³⁵S-labeled sulfonates clarify metabolic pathways in biodegradation studies .
Q. How can stereochemical outcomes in derivatives be controlled during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure 1-(4-chlorophenyl)ethanol to induce asymmetry during sulfonate coupling .
- Catalytic Asymmetric Sulfonation : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) to achieve >90% ee .
- Data Table : Enantiomeric excess (ee) vs. catalyst loading (e.g., 5 mol% catalyst yields 92% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
